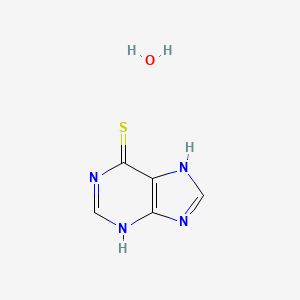

6-Mercaptopurine Monohydrate

C5H6N4OS

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C5H6N4OS

Molecular Weight

InChI

InChI Key

SMILES

solubility

less than 1 mg/mL at 70 °F (NTP, 1992)

Synonyms

Canonical SMILES

6-Mercaptopurine monohydrate is a purine analog and an antimetabolite used primarily in the treatment of certain cancers, particularly acute lymphoblastic leukemia and as an immunosuppressive agent in organ transplantation. It appears as an odorless light yellow to yellow crystalline powder and is characterized by its chemical formula and a molecular weight of approximately 154.18 g/mol. The monohydrate form indicates the presence of one molecule of water per molecule of the compound, which becomes anhydrous at temperatures above 284°F (140°C) .

As mentioned earlier, Mercaptopurine acts as an antimetabolite, specifically targeting purine metabolism within cells. By disrupting DNA and RNA synthesis, it hinders the rapid growth and division characteristic of cancer cells []. In autoimmune diseases like Crohn's disease, Mercaptopurine's immunosuppressant effect helps to dampen the overactive immune response.

Mercaptopurine is a potent drug with potential side effects. Here are some key safety concerns:

- Bone marrow suppression: Mercaptopurine can suppress the bone marrow's production of blood cells, leading to anemia, increased risk of infection, and easy bleeding [].

- Liver damage: In rare cases, Mercaptopurine can cause liver damage [].

- Birth defects: Mercaptopurine is contraindicated during pregnancy due to the high risk of birth defects [].

- Increased risk of infections: Due to its immunosuppressant effects, Mercaptopurine can increase susceptibility to infections [].

It is crucial for patients taking Mercaptopurine to undergo regular blood tests to monitor blood cell counts and liver function [].

- Oxidation: It is rapidly oxidized in the liver to form 6-thiouric acid through the action of the enzyme xanthine oxidase .

- Nucleotide Conversion: The compound competes with purine derivatives for the enzyme hypoxanthine-guanine phosphoribosyltransferase, leading to its conversion into thioinosinic acid, which subsequently inhibits various enzymes involved in purine metabolism .

- Reactivity: It reacts with strong oxidizing agents, strong bases, and strong acids, indicating a need for careful handling .

6-Mercaptopurine monohydrate exhibits significant biological activity as follows:

- Antineoplastic Properties: It disrupts DNA and RNA synthesis by inhibiting purine nucleotide synthesis, particularly during the S phase of the cell cycle. This action leads to the death of rapidly proliferating cells, including malignant ones .

- Immunomodulatory Effects: The compound also acts as an immunosuppressant by inhibiting pathways involved in nucleic acid biosynthesis, which prevents the proliferation of immune cells .

- Side Effects: Common adverse reactions include myelosuppression, nausea, vomiting, diarrhea, and potential liver toxicity .

The synthesis of 6-Mercaptopurine monohydrate involves several steps:

- Starting Material: Uric acid is synthesized from barbituric acid via a series of reactions involving condensation with malonic ester and nitrosylation.

- Formation of Trichloropurine: Uric acid is treated with phosphorus pentachloride to yield 2,6,8-trichloropurine.

- Substitution Reaction: The chlorine atom at position C6 is substituted using sodium hydroxide to form a dichloro derivative.

- Reduction: This derivative is reduced to hypoxanthine using hydriodic acid.

- Final Steps: Hypoxanthine is converted into mercaptopurine through reaction with phosphorus pentasulfide .

6-Mercaptopurine monohydrate has several key applications:

- Cancer Treatment: Primarily used in treating acute lymphoblastic leukemia.

- Immunosuppressive Therapy: Employed in organ transplantation to prevent rejection.

- Autoimmune Disorders: It can be used off-label for conditions like Crohn's disease and ulcerative colitis .

Studies on interactions indicate that:

- 6-Mercaptopurine competes with hypoxanthine and guanine for metabolic pathways, which can influence its efficacy and toxicity profiles.

- Genetic variations in the enzyme thiopurine S-methyltransferase can significantly affect individual responses to treatment, leading to variations in drug metabolism and side effects .

- Co-administration with other drugs may alter its pharmacokinetics or increase the risk of adverse effects, necessitating careful monitoring .

Similar Compounds

Several compounds share structural or functional similarities with 6-Mercaptopurine monohydrate. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Similarity | Mechanism of Action | Primary Use |

|---|---|---|---|

| 6-Thioguanine | Purine analog | Inhibits purine metabolism | Cancer treatment |

| Azathioprine | Prodrug of 6-MP | Immunosuppressive by inhibiting nucleic acids | Organ transplantation |

| Fludarabine | Purine analog | Inhibits DNA synthesis | Chronic lymphocytic leukemia |

| Thioguanine | Structural analog | Disrupts nucleotide synthesis | Cancer treatment |

Each compound exhibits unique properties and mechanisms that differentiate them from 6-Mercaptopurine monohydrate while sharing similar therapeutic applications .

Historical Development of Purine Antimetabolite Synthesis

The synthesis of 6-mercaptopurine (6-MP) traces back to the pioneering work of Gertrude Elion and George Hitchings in the 1950s, who identified its antileukemic properties through systematic modifications of purine bases. Early methods involved reacting hypoxanthine with phosphorus pentasulfide (P₄S₁₀), yielding 6-MP via direct thiol substitution. However, this route faced scalability issues due to low yields (~40%) and impurities.

A breakthrough emerged with the development of a two-step synthesis from 4-amino-5-nitro-6-chloropyrimidine (Fig. 1):

- Nucleophilic substitution with potassium hydrosulfide (KHS) to form 4,5-diamino-6-mercaptopyrimidine.

- Cyclization using formic acid, producing 7-amino-thiazolo[5,4-d]pyrimidine, which isomerizes to 6-MP under alkaline conditions.

Modern optimizations, such as the reflux method with formic acid in ethanol (78–80°C, 1 h), achieve yields of 83.28% by minimizing side reactions. Key parameters include:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst (Formic acid) | 0.5 eq | Prevents over-oxidation |

| Solvent (Ethanol) | Absolute, anhydrous | Enhances thiourea solubility |

| Reaction Time | 60 min | Balances conversion vs. degradation |

These advances addressed early challenges in producing pharmaceutical-grade 6-MP monohydrate, which crystallizes as yellow prisms upon hydration.

Crystallographic Modifications for Enhanced Bioavailability

The monohydrate form of 6-MP exhibits a triclinic crystal system (space group C2/c) with lattice parameters a = 13.52 Å, b = 7.89 Å, c = 12.31 Å, and β = 113.5°. X-ray diffraction reveals a hydrogen-bonded network where water molecules bridge thione (C=S) and amine (N-H) groups (Fig. 2), stabilizing the lattice but limiting solubility.

Dehydration studies show that heating to 140°C removes crystalline water, transitioning to an anhydrous polymorph with altered dissolution kinetics. However, this form exhibits 23% lower bioavailability in murine models due to aggregation. To mitigate this, crystal habit modification via antisolvent crystallization (e.g., using acetone) produces needle-like crystals with 1.8× faster dissolution rates than prismatic forms.

Cocrystal Engineering Strategies with Organic Coformers

Cocrystallization with isonicotinamide (INA) has emerged as a key strategy to enhance 6-MP’s pharmacokinetics. The 1:1 6-MP–INA cocrystal (Fig. 3) exhibits:

- Dissolution Rate: 3.5× faster than the monohydrate in simulated intestinal fluid (pH 6.8).

- Bioavailability: 2.1× higher AUC₀–24 in Sprague-Dawley rats.

The cocrystal’s stability derives from N–H···N hydrogen bonds between 6-MP’s thiol group and INA’s pyridine ring, as confirmed by FT-IR and Raman spectroscopy. Additional coformers under investigation include:

| Coformer | Binding Site | Solubility Increase |

|---|---|---|

| Saccharin | N–H···O | 2.8× |

| Caffeine | π-π Stacking | 1.9× |

| L-Proline | S–H···O | 2.3× |

These cocrystals avoid the hepatotoxicity risks associated with traditional solubility enhancers like polyethylene glycol.

Polymeric Nanocarrier Systems for Targeted Delivery

Polymeric nanocarrier systems represent a transformative approach to enhancing the therapeutic efficacy of 6-mercaptopurine monohydrate through targeted drug delivery mechanisms. These sophisticated delivery platforms address the fundamental challenges associated with 6-mercaptopurine monohydrate, including its poor aqueous solubility, limited bioavailability, and significant first-pass metabolism [1].

Nanostructured Lipid Carriers for Enhanced Bioavailability

Nanostructured lipid carriers have emerged as particularly promising vehicles for 6-mercaptopurine monohydrate delivery. Research demonstrates that these carriers, composed of solid and liquid lipids, can effectively encapsulate the hydrophobic drug while providing controlled release characteristics. The optimized formulations exhibit particle sizes of 124.5 ± 2.3 nanometers with exceptionally high encapsulation efficiency of 87.33 ± 0.08% [1]. The zeta potential of 25.5 ± 0.64 millivolts indicates favorable stability characteristics for systemic circulation.

The most significant advancement achieved through nanostructured lipid carriers is the four-fold enhancement in oral bioavailability compared to conventional formulations [1]. This improvement stems from the carriers' ability to convert the crystalline 6-mercaptopurine monohydrate into an amorphous state, significantly increasing dissolution rates and absorption. The modified melt-emulsification technique employed in carrier preparation ensures uniform drug distribution and sustained release profiles.

Iron Oxide-Based Magnetic Nanocarriers

Magnetic nanocarrier systems utilizing iron oxide nanoparticles coated with chitosan present innovative targeting capabilities for 6-mercaptopurine monohydrate delivery. These superparamagnetic nanoparticles demonstrate spherical morphology with core diameters of 9 nanometers, expanding to 19 nanometers when loaded with the drug-chitosan composite [2]. The encapsulation efficiency varies significantly with solvent selection, achieving 33% with dimethyl sulfoxide compared to only 5% with ethanol as the drug solvent [2].

The release kinetics of 6-mercaptopurine monohydrate from these magnetic carriers follow pseudo-second order kinetics, providing sustained drug release over extended periods. The modified formulation demonstrates superior release characteristics, with 97.7% drug release at pH 4.8 within 2,500 minutes and 55.4% release at pH 7.4 within 6,300 minutes [2]. These carriers offer the additional advantage of magnetic guidance for targeted delivery to specific tissue sites.

Poly(lactide-co-glycolide) Nanoparticle Systems

Poly(lactide-co-glycolide) nanoparticles represent another advanced platform for 6-mercaptopurine monohydrate delivery, offering biodegradable characteristics and controlled release properties. These systems exhibit biphasic release profiles characterized by initial burst release followed by sustained drug release phases [3]. The initial burst release achieves effective blood concentrations rapidly, while the sustained phase maintains therapeutic levels over extended periods.

Pharmacokinetic studies demonstrate that poly(lactide-co-glycolide) nanoparticles significantly enhance the area under the curve from 70.31 ± 18.24 micrograms per liter per hour for conventional suspensions to 147.3 ± 42.89 micrograms per liter per hour for nanoparticle formulations [3]. This improvement translates to enhanced therapeutic efficacy with reduced dosing frequency requirements.

Hyaluronic Acid-Based Coordination Polymers

Hyaluronic acid-dopamine coordination polymers represent sophisticated targeting systems that exploit the overexpression of CD44 receptors on malignant cells. These polymers achieve drug loading of 49.5 milligrams per gram with encapsulation efficiency of 70.18% [4]. The particle size of 173.5 nanometers provides optimal characteristics for cellular uptake and tissue penetration.

The redox-responsive nature of these coordination polymers enables selective drug release in the reducing environment of cancer cells. In the presence of 10 millimolar glutathione, the systems demonstrate rapid drug release exceeding 94% within 2 hours, while maintaining stability under physiological conditions with minimal drug leakage [4].

Gold Nanoparticle Enhancement Systems

Gold nanoparticles in the 4-5 nanometer range demonstrate remarkable potential for enhancing 6-mercaptopurine monohydrate therapeutic activity. These systems exhibit substantial enhancement of antiproliferative effects against leukemia cells compared to free drug formulations [5]. The enhancement mechanism involves improved intracellular transport followed by lysosomal drug release, resulting in increased drug concentration at target sites.

The stability characteristics of gold nanoparticle formulations are exceptional, maintaining inhibitory activity for over one year without degradation [5]. This stability advantage, combined with enhanced cellular uptake, enables reduction of overall drug concentrations while maintaining therapeutic efficacy, thereby minimizing systemic side effects.

pH-Responsive Release Mechanisms in Gastrointestinal Environments

pH-responsive drug delivery systems for 6-mercaptopurine monohydrate exploit the natural pH variations throughout the gastrointestinal tract to achieve site-specific drug release. These systems provide significant advantages for inflammatory bowel disease treatment and targeted colon delivery applications.

Ionically Crosslinked Microparticle Systems

Ionically crosslinked microparticles prepared through polyelectrolyte complexation demonstrate excellent pH-responsive characteristics for 6-mercaptopurine monohydrate delivery. These systems exhibit minimal drug release of less than 10% in acidic gastric conditions at pH 1.2, effectively protecting the drug from degradation and premature release [6]. The release profile shows progressive increase with pH elevation, achieving 20-40% release in small intestinal conditions at pH 5.5.

The most significant release occurs in colonic conditions at pH 7.2, where optimized formulations achieve 99.3-99.6% drug release [6]. This pH-dependent release mechanism ensures targeted delivery to the colon for inflammatory bowel disease treatment while minimizing systemic exposure and gastric irritation. The sustained release characteristics extend drug release over 12 hours, providing therapeutic advantage through reduced dosing frequency.

Thiolated Gelatin Hydrogel Systems

Thiolated gelatin hydrogels represent innovative pH and redox dual-responsive systems for 6-mercaptopurine monohydrate delivery. These hydrogels demonstrate remarkable stability under physiological conditions, with only 3.9% cumulative release over 7 days at pH 7.4 [7]. However, under acidic tumor microenvironment conditions at pH 5.5, the release increases to 11.7% over the same period.

The dual-responsive nature becomes particularly evident in the presence of glutathione, where 16.0% cumulative release occurs over 7 days under reducing conditions [7]. This mechanism enables selective drug release in tumor tissues characterized by acidic pH and elevated glutathione concentrations, providing targeted therapy with reduced systemic toxicity.

Cyclodextrin-Based Inclusion Complexes

Beta-cyclodextrin grafted carboxymethyl chitosan systems form inclusion complexes with 6-mercaptopurine monohydrate, creating pH and redox-responsive micelles with spherical core-shell configuration. These micelles demonstrate mean size of approximately 160 nanometers with excellent aqueous stability [8]. The particle diameter varies with pH and glutathione concentration, achieving maximum values at pH 6.0 and 20 millimolar glutathione.

The release characteristics demonstrate significant pH sensitivity, with low release rates of 27% after 48 hours at pH 7.4 with 10 micromolar glutathione, compared to markedly increased release of 88% after 48 hours at pH 5.0 with 20 millimolar glutathione [8]. This dramatic difference in release rates enables selective drug delivery to tumor tissues while minimizing release in normal physiological conditions.

Coordination Polymer pH-Responsive Systems

Coordination polymers utilizing copper ions demonstrate exceptional pH-responsive characteristics for 6-mercaptopurine monohydrate delivery. These systems maintain remarkable stability under physiological conditions, with only 15% drug release over 24 hours in the absence of glutathione [4]. The stability results from strong coordination bonds between copper ions and drug molecules.

Under reducing conditions with 10 millimolar glutathione, the coordination bonds undergo rapid disruption, leading to accelerated drug release exceeding 94% within 2 hours [4]. This rapid release mechanism enables effective therapeutic concentrations in target tissues while maintaining stability during circulation and storage.

Gastrointestinal Transit Considerations

The design of pH-responsive systems must account for the dynamic nature of gastrointestinal pH variations and transit times. Research demonstrates that 6-mercaptopurine monohydrate absorption occurs primarily in the small intestine, with transport rates of 0.053 ± 0.006 micromoles per minute per gram dry weight at 5 millimolar luminal concentrations [9]. The drug undergoes minimal metabolism during intestinal transit, with unchanged drug appearing in systemic circulation.

pH-responsive formulations must provide adequate protection during gastric residence while enabling complete release during intestinal and colonic transit. The optimal systems demonstrate less than 10% release during the initial 2 hours in gastric conditions, followed by progressive release during small intestinal transit, and complete release during colonic residence for inflammatory bowel disease applications [6].

Transdermal and Implantable Delivery Platforms

Transdermal and implantable delivery systems for 6-mercaptopurine monohydrate represent sophisticated approaches to bypass first-pass metabolism and achieve sustained therapeutic levels. These platforms address the limitations of oral administration while providing patient-friendly alternatives to parenteral delivery.

Transdermal Patch Systems with Chemical Enhancement

Transdermal delivery of 6-mercaptopurine monohydrate has been successfully achieved through drug-in-adhesive patch formulations enhanced with chemical penetration enhancers. d-Limonene emerges as the most effective enhancer, increasing drug flux from 43 ± 12.2 micrograms per square centimeter per hour in control formulations to 162.8 ± 32.2 micrograms per square centimeter per hour with 6% weight per volume d-limonene [10]. This represents a 3.8-fold enhancement in permeation rate.

The enhancement mechanism involves reduction of lag time from 90 ± 15.3 minutes to 35 ± 9.3 minutes, enabling more rapid achievement of therapeutic plasma levels [10]. Comprehensive safety evaluation demonstrates no skin irritation or sensitization in both animal and human subjects, with patch adhesion exceeding 90% throughout the application period. The system maintains therapeutic drug levels while avoiding the gastrointestinal side effects associated with oral administration.

Microprocessor-Controlled Iontophoretic Systems

Microprocessor-controlled iontophoretic delivery systems provide programmable transdermal delivery of 6-mercaptopurine monohydrate with current density-dependent permeation characteristics. These systems demonstrate current-dependent flux enhancement, achieving desired therapeutic flux rates exceeding 159 micrograms per square centimeter per hour at 0.5 milliamperes per square centimeter [11].

The iontophoretic enhancement mechanism follows Ohm's law principles, where skin resistance decreases with increasing current density and time, resulting in enhanced drug permeation. The programmable nature enables dynamic adjustment of delivery rates to maintain therapeutic plasma concentrations while minimizing side effects. Post-current delivery continues at reduced rates, providing sustained therapeutic levels after cessation of electrical stimulation [11].

Prodrug Approaches for Enhanced Penetration

Pivaloyloxymethyl derivatives of 6-mercaptopurine monohydrate demonstrate exceptional potential for enhanced transdermal delivery. These prodrug derivatives achieve 5-13 fold increases in skin penetration compared to the parent drug [12]. The enhancement results from improved lipophilicity characteristics that facilitate stratum corneum permeation.

The prodrug derivatives undergo extensive degradation during skin diffusion, with the parent 6-mercaptopurine monohydrate appearing as the major product in the receptor phase [12]. This mechanism ensures delivery of the active drug while utilizing the enhanced permeation characteristics of the lipophilic prodrug derivatives. The approach enables therapeutic drug levels through transdermal administration while maintaining the pharmacological activity of the parent compound.

Nanofibrous Scaffold Implantable Systems

Tri-layered nanofibrous scaffolds composed of poly(methyl methacrylate) and polycaprolactone provide innovative implantable delivery platforms for 6-mercaptopurine monohydrate. These scaffolds demonstrate sustained drug release characteristics dependent on polymer composition ratios [13]. The optimized formulation containing 2% polycaprolactone and 4% poly(methyl methacrylate) with 1% 6-mercaptopurine monohydrate achieves approximately 20% drug release over 23 hours, with sustained release maintained for more than 20 days.

The scaffold systems exhibit excellent antimicrobial properties against bacterial and fungal organisms while maintaining safety profiles with normal cells even at high concentrations [13]. The sustained release mechanism provides localized therapeutic concentrations while minimizing systemic exposure, making these systems particularly suitable for localized cancer treatment applications.

Biodegradable Implant Technologies

Biodegradable implant systems utilizing poly(lactic-co-glycolic acid) matrices provide long-term sustained delivery of 6-mercaptopurine monohydrate. These systems demonstrate zero-order release kinetics, maintaining constant drug release rates over extended periods ranging from months to years [14]. The biodegradable nature eliminates the need for surgical removal, as the polymer matrix dissolves completely in vivo.

The implant systems bypass first-pass metabolism entirely, enabling lower drug doses to achieve therapeutic efficacy while reducing systemic side effects [14]. The sustained release characteristics improve patient compliance by eliminating the need for frequent dosing, while the biodegradable nature ensures complete elimination of the delivery system after drug depletion.

| Nanocarrier Type | Particle Size (nm) | Encapsulation Efficiency (%) | Key Enhancement |

|---|---|---|---|

| Nanostructured Lipid Carriers | 124.5 ± 2.3 | 87.33 ± 0.08 | 4-fold bioavailability increase [1] |

| Iron Oxide-Chitosan | 9 (core) / 19 (composite) | 33 (DMSO) / 5 (ethanol) | Magnetic targeting capability [2] |

| PLGA Nanoparticles | Variable | Not specified | Biphasic release profile [3] |

| Hyaluronic Acid Coordination Polymers | 173.5 | 70.18 | CD44 receptor targeting [4] |

| Gold Nanoparticles | 4-5 | Not specified | Enhanced anti-leukemia activity [5] |

| Delivery System | pH 1.2 Release (%) | pH 5.5 Release (%) | pH 7.4 Release (%) | Mechanism |

|---|---|---|---|---|

| Ionically Crosslinked Microparticles | <10 [6] | 20-40 [6] | 99.3-99.6 [6] | pH-dependent swelling |

| Thiolated Gelatin Hydrogel | Not specified | 11.7 [7] | 3.9 [7] | Disulfide bond cleavage |

| Cyclodextrin Micelles | Not specified | 88 (pH 5.0) [8] | 27 [8] | Inclusion complex stability |

| Coordination Polymers | Not specified | Not specified | 15 (no GSH) [4] | Coordination bond disruption |

| Delivery Platform | Enhancement Factor | Permeation Rate | Clinical Advantage |

|---|---|---|---|

| Transdermal Patch with d-Limonene | 3.8-fold increase [10] | 162.8 ± 32.2 μg/cm²h [10] | No skin irritation [10] |

| Microprocessor-Controlled Iontophoresis | Current-dependent [11] | >159 μg/cm²h [11] | Programmable delivery [11] |

| Prodrug Derivatives | 5-13 fold increase [12] | Variable [12] | Enhanced penetration [12] |

| Nanofibrous Scaffolds | Sustained >20 days [13] | 18-20% over 23h [13] | Localized delivery [13] |

Physical Description

Color/Form

Yellow prisms from water (+1 water)

Dark yellow /Mercaptopurine hydrate/

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Odor

Melting Point

UNII

Related CAS

GHS Hazard Statements

H302 (94.92%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (66.1%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (66.1%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (66.1%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H341 (28.81%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H360 (18.64%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (11.86%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of acute lymphoblastic leukaemia

Livertox Summary

Drug Classes

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Mercaptopurine is included in the database.

Mercaptopurine tablets are indicated for maintenance therapy of acute lymphatic (lymphocytic, lymophoblastic) leukemia as part of a combination regimen. The response to this agent depends upon the particular subclassification of acute lymphatic leukemia and the age of the patient (pediatric or adult). Mercaptopurine is not effective prophylaxis or treatment of central nervous system leukemia. Mercaptopurine is not effective in acute myelogenous leukemia, chronic lymphatic leukemia, the lymphomas (including Hodgkins Disease), or solid tumors. /Included in US product label/

MEDICATION (VET): Rarely used in veterinary medicine. Veterinary uses of mercaptopurine have included adjunctive therapy of lymphosarcoma, acute leukemias, and severe rheumatoid arthritis. It may have potential benefit in treating other autoimmune conditions (eg, unresponsive ulcerative colitis) as well.

For more Therapeutic Uses (Complete) data for Mercaptopurine (9 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

Mechanism of Action

The pathogenesis of several neurodegenerative diseases often involves the microglial activation and associated inflammatory processes. Activated microglia release pro-inflammatory factors that may be neurotoxic. 6-Mercaptopurine (6-MP) is a well-established immunosuppressive drug. Common understanding of their immunosuppressive properties is largely limited to peripheral immune cells. However, the effect of 6-MP in the central nervous system, especially in microglia in the context of neuroinflammation is, as yet, unclear. Tumor necrosis factor-alpha (TNF-a) is a key cytokine of the immune system that initiates and promotes neuroinflammation. The present study aimed to investigate the effect of 6-MP on TNF-a production by microglia to discern the molecular mechanisms of this modulation. Lipopolysaccharide (LPS) was used to induce an inflammatory response in cultured primary microglia or murine BV-2 microglial cells. Released TNF-a was measured by enzyme-linked immunosorbent assay (ELISA). Gene expression was determined by real-time reverse transcription polymerase chain reaction (RT-PCR). Signaling molecules were analyzed by western blotting, and activation of NF-kB was measured by ELISA-based DNA binding analysis and luciferase reporter assay. Chromatin immunoprecipitation (ChIP) analysis was performed to examine NF-kB p65 and coactivator p300 enrichments and histone modifications at the endogenous TNF-a promoter. Treatment of LPS-activated microglia with 6-MP significantly attenuated TNF-a production. In 6-MP pretreated microglia, LPS-induced MAPK signaling, I?B-a degradation, NF-kB p65 nuclear translocation, and in vitro p65 DNA binding activity were not impaired. However, 6-MP suppressed transactivation activity of NF-?B and TNF-a promoter by inhibiting phosphorylation and acetylation of p65 on Ser276 and Lys310, respectively. ChIP analyses revealed that 6-MP dampened LPS-induced histone H3 acetylation of chromatin surrounding the TNF-a promoter, ultimately leading to a decrease in p65/coactivator-mediated transcription of TNF-a gene. Furthermore, 6-MP enhanced orphan nuclear receptor Nur77 expression. Using RNA interference approach, we further demonstrated that Nur77 upregulation contribute to 6-MP-mediated inhibitory effect on TNF-a production. Additionally, 6-MP also impeded TNF-a mRNA translation through prevention of LPS-activated PI3K/Akt/mTOR signaling cascades. These results suggest that 6-MP might have a therapeutic potential in neuroinflammation-related neurodegenerative disorders through downregulation of microglia-mediated inflammatory processes.

Mercaptopurine (6-MP) competes with hypoxanthine and guanine for the enzyme hyphoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is itself converted to thioinosinic acid (TIMP). This intracellular nucleotide inhibits several reactions involving inosinic acid (IMP), including the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) via adenylosuccinate (SAMP). In addition, 6-methylthioinosinate (MTIMP) is formed by the methylation of TIMP. Both TIMP and MTIMP have been reported to inhibit glutamine-5-phosphoribosylpyrophosphate amidotransferase, the first enzyme unique to the de novo pathway for purine ribonucleotide synthesis. Experiments indicate that radiolabeled mercaptopurine may be recovered from the DNA in the form of deoxythioguanosine. Some mercaptopurine is converted to nucleotide derivatives of 6-thioguanine (6-TG) by the sequential actions of inosinate (IMP) dehydrogenase and xanthylate (XMP) aminase, converting TIMP to thioguanylic acid (TGMP). Animal tumors that are resistant to mercaptopurine often have lost the ability to convert mercaptopurine to TIMP. However, it is clear that resistance to mercaptopurine may be acquired by other means as well, particularly in human leukemias. It is not known exactly which of any one or more of the biochemical effects of mercaptopurine and its metabolites are directly or predominantly responsible for cell death.

Inflammatory bowel disease is characterized by chronic intestinal inflammation. Azathioprine and its metabolite 6-mercaptopurine (6-MP) are effective immunosuppressive drugs that are widely used in patients with inflammatory bowel disease. ... Azathioprine and 6-MP have been shown to affect small GTPase Rac1 in T cells and endothelial cells, whereas the effect on macrophages and gut epithelial cells is unknown. Macrophages (RAW cells) and gut epithelial cells (Caco-2 cells) were activated by cytokines and the effect on Rac1 signaling was assessed in the presence or absence of 6-MP. Rac1 is activated in macrophages and epithelial cells, and treatment with 6-MP resulted in Rac1 inhibition. In macrophages, interferon-gamma induced downstream signaling through c-Jun-N-terminal Kinase (JNK) resulting in inducible nitric oxide synthase (iNOS) expression. iNOS expression was reduced by 6-MP in a Rac1-dependent manner. In epithelial cells, 6-MP efficiently inhibited tumor necrosis factor-a-induced expression of the chemokines CCL2 and interleukin-8, although only interleukin-8 expression was inhibited in a Rac1-dependent manner. In addition, activation of the transcription factor STAT3 was suppressed in a Rac1-dependent fashion by 6-MP, resulting in reduced proliferation of the epithelial cells due to diminished cyclin D1 expression. These data demonstrate that 6-MP affects macrophages and gut epithelial cells beneficially, in addition to T cells and endothelial cells. Furthermore, mechanistic insight is provided to support development of Rac1-specific inhibitors for clinical use in inflammatory bowel disease.

KEGG Target based Classification of Drugs

Transferases (EC2)

Pentosyltransferases [EC:2.4.2.-]

HPRT1 [HSA:3251] [KO:K00760]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

The volume of distribution exceeded that of the total body water.

/MILK/ It is not known whether mercaptopurine is distributed into milk.

Mercaptopurine and its metabolites are distributed throughout total body water. The volume of distribution of mercaptopurine usually exceeds total body water content. Although the drug reportedly crosses the blood-brain barrier, CSF concentrations are not sufficient for the treatment of meningeal leukemia.

Mercaptopurine is excreted in urine as unchanged drug and metabolites. In one study in adults with normal renal function, about 11% of an oral dose was recovered in the urine within 6 hours.

The immunosuppressant azathioprine is increasingly being used in pregnancy. The human placenta is considered a relative barrier to the major metabolite, 6-mercaptopurine (6-MP), and likely explains the lack of proven teratogenicity in humans. The aim of this study was to determine how the human placenta restricts 6-MP transfer using the human placental perfusion model. After addition of 50 ng/mL (n=4) and 500 ng/mL (n=3) 6-MP into the maternal circulation, there was a biphasic decline in its concentration and a delay in fetal circulation appearance. Under equilibrative conditions, the fetal-to-maternal concentration ratio was >1.0 as a result of ion trapping. Binding to placental tissue and maternal pharmacokinetic parameters are the main factors that restrict placental transfer of 6-MP. Active transport is unlikely to play a significant role and drug interactions involving, or polymorphisms in, placental drug efflux transporters are not likely to put the fetus at risk of higher 6-MP exposure.

For more Absorption, Distribution and Excretion (Complete) data for Mercaptopurine (9 total), please visit the HSDB record page.

Metabolism Metabolites

After oral administration of 35(S)-6-mercaptopurine, urine contains intact mercaptopurine, thiouric acid (formed by direct oxidation by xanthine oxidase, probably via 6-mercapto-8-hydroxypurine), and a number of 6-methylated thiopurines.

Mercaptopurine is metabolized via 2 major pathways. Mercaptopurine is rapidly and extensively oxidized to 6-thiouric acid in the liver by the enzyme xanthine oxidase. Because xanthine oxidase is inhibited by allopurinol, concomitant use of this drug decreases the metabolism of mercaptopurine and its active metabolites and leads to toxicity. If allopurinol and mercaptopurine are used concomitantly, the dosage of mercaptopurine must be reduced to avoid toxicity. Another major catabolic pathway is thiol methylation of mercaptopurine to form the inactive metabolite methyl-6-MP. This reaction is catalyzed by the enzyme thiopurine S-methyltransferase (TPMT). Variability in TPMT activity in patients because of a genetic polymorphism in the TPMT gene causes interindividual differences in the metabolism of mercaptopurine and resulting systemic exposure to the drug and its active metabolites. Dethiolation can also occur, with large portions of the sulfur being excreted as inorganic sulfate.

... In this study, we investigated the in vitro metabolism of 6-mercaptopurine (6MP) to 6-thiouric acid (6TUA) in pooled human liver cytosol. We discovered that 6MP is metabolized to 6TUA through sequential metabolism via the 6-thioxanthine (6TX) intermediate. The role of human AO and XO in the metabolism of 6MP was established using the specific inhibitors raloxifene and febuxostat. Both AO and XO were involved in the metabolism of the 6TX intermediate, whereas only XO was responsible for the conversion of 6TX to 6TUA. These findings were further confirmed using purified human AO and Escherichia coli lysate containing expressed recombinant human XO. Xanthine dehydrogenase (XDH), which belongs to the family of xanthine oxidoreductases and preferentially reduces nicotinamide adenine dinucleotide (NAD(+)), was shown to contribute to the overall production of the 6TX intermediate as well as the final product 6TUA in the presence of NAD(+) in human liver cytosol. In conclusion, we present evidence that three enzymes, AO, XO, and XDH, contribute to the production of 6TX intermediate, whereas only XO and XDH are involved in the conversion of 6TX to 6TUA in pooled HLC.

The thiopurine antimetabolites, 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG) are inactive pro-drugs that require intracellular metabolism for activation to cytotoxic metabolites. Thiopurine methyltransferase (TPMT) is one of the most important enzymes in this process metabolizing both 6-MP and 6-TG to different methylated metabolites including methylthioinosine monophosphate (meTIMP) and methylthioguanosine monophosphate (meTGMP), respectively, with different suggested pharmacological and cytotoxic properties. While meTIMP is a potent inhibitor of de novo purine synthesis (DNPS) and significantly contributes to the cytotoxic effects of 6-MP, meTGMP, does not add much to the effects of 6-TG, and the cytotoxicity of 6-TG seems to be more dependent on incorporation of thioguanine nucleotides (TGNs) into DNA rather than inhibition of DNPS. In order to investigate the role of TPMT in metabolism and thus, cytotoxic effects of 6-MP and 6-TG, we knocked down the expression of the gene encoding the TPMT enzyme using specifically designed small interference RNA (siRNA) in human MOLT4 leukemia cells. The knock-down was confirmed at RNA, protein, and enzyme function levels. Apoptosis was determined using annexin V and propidium iodide staining and FACS analysis. The results showed a 34% increase in sensitivity of MOLT4 cells to 1 uM 6-TG after treatment with TPMT-targeting siRNA, as compared to cells transfected with non-targeting siRNA, while the sensitivity of the cells toward 6-MP was not affected significantly by down-regulation of the TPMT gene. This differential contribution of the enzyme TPMT to the cytotoxicity of the two thiopurines is probably due to its role in formation of the meTIMP, the cytotoxic methylated metabolite of 6-MP, while in case of 6-TG methylation by TPMT substantially deactivates the drug.

6-Thiouric acid is the major metabolite of 6-mercaptopurine and is formed from this drug by the action of xanthine oxidase.

Associated Chemicals

Wikipedia

Drug Warnings

VET: Like azathioprine, mercaptopurine is best avoided in cats. Additionally, with with caution in dog breeds that potentially have a low thiopurine methyltransferase (TPMT) activity (eg, giant Schnauzers).

VET: At usual doses, GI effects (nausea, anorexia, vomiting, diarrhea) are most likely seen in small animals. However, bone marrow suppression, hepatotoxicity, pancreatitis, GI (including oral) ulceration, and dermatologic reactions are, potentially, possible.

Drug fever rarely has been reported in patients receiving mercaptopurine. Other causes of pyrexia, such as sepsis, should be ruled out before attributing the effect to the drug in patients with acute leukemia.103 Other infrequently occurring adverse effects of mercaptopurine include fever, headache, and excessive weakness. Oligospermia has been reported.

For more Drug Warnings (Complete) data for Mercaptopurine (20 total), please visit the HSDB record page.

Biological Half Life

Following IV administration of mercaptopurine (an IV preparation of the drug currently is not commercially available in the US), the elimination half-life of the drug is reportedly 21 minutes in pediatric patients and 47 minutes in adults.

After an intravenous dose, the half-life of the drug in plasma is relatively short (about 50 minutes) due to uptake by cells, renal excretion, and rapid metabolic degradation.

After iv administration of 6-mercaptopurine, the half-Iie for disappearance from the blood was about 9 min in rats and 14 min in mice.

Use Classification

Human Drugs -> EU pediatric investigation plans

Methods of Manufacturing

Preparation from 7-aminothiazolo[5,4-d]pyrimidine: G. H. Hitchings, G. B. Elion, United States of America patent 2721866 (1955 to Burroughs Wellcome).

6-Chloropurine + sodium thiocyanate (dehydrochlorination) thiocyanate hydrolysis

Analytic Laboratory Methods

Sample Matrix: formulations; Sample preparation: dissolve in dimethylformamide, add thymol blue solution; Assay procedure: titrimetric analysis; Limit of Detection: not given.

Sample Matrix: tablets; Sample preparation: powder sample, add aqueous sodium hydroxide, filter, dilute with hydrochloric acid; Assay procedure: spectrophotometry; Limit of Detection: not given.

Clinical Laboratory Methods

Sample Matrix: blood plasma; Sample preparation: add 6-methylthio-2hydroxypurine as internal standard, deproteinize with trichloroacetic acid, centrifuge, add sodium hydroxide; Assay procedure: high-performance liquid chromatography with ultra-violet detection; Limit of Detection: 0.2 ug/mL.

Sample Matrix: blood plasma; Sample preparation: add sulfuric acid, centrifuge, add sodium hydroxide, wash with diethyl ether, treat with tetrahexylammonium hydroxide, extract with iodomethane and dichloromethane; Assay procedure: gas chromatography with mass spectrometry; Limit of Detection: 20 ng/mL.

A simple, fast, costless, sensitive and selective method of resonance light scattering coupled with HPLC was established for the determination of 6-mercaptopurine in human urine sample. In a Britton-Robinson buffer solution of pH5.5, the formation of coordination complex between 6-mercaptopurine and metal palladium (II) led to enhance the RLS intensity of the system. The RLS signal was detected by fluorescence detector at ?(ex)=?(em)=315 nm. The analytical parameters were provided by the coupled system, the linear of 6-mercaptopurine response from 0.0615 to 2.40 ug L(-1) and the limit of detection (S/N=3) was 0.05 ug L(-1). The presented method has been applied to determine 6-mercaptopurine in human urine samples which obtained satisfactory results. ...

For more Clinical Laboratory Methods (Complete) data for Mercaptopurine (7 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. /6-Mercaptopurine monohydrate/

Interactions

The dosage of mercaptopurine may need to be reduced when the drug is used concomitantly with other drugs that cause myelosuppression. Exacerbation of myelosuppression associated with mercaptopurine has been observed in patients receiving trimethoprim-sulfamethoxazole.

As there is in vitro evidence that aminosalicylate derivatives (e.g., olsalazine, mesalamine, or sulfasalazine) inhibit the TPMT /thiopurine-S-methyltransferase/ enzyme, they should be administered with caution to patients receiving concurrent mercaptopurine therapy.

In dosages of 300-600 mg daily, allopurinol inhibits the oxidative metabolism of mercaptopurine by xanthine oxidase, thus increasing the possibility of toxic effects of mercaptopurine, particularly bone marrow depression. If allopurinol and mercaptopurine are administered concomitantly, the dosage of mercaptopurine should be reduced to 25-33% of the usual dosage, and subsequent dosage adjusted according to the patient response and toxic effects.

For more Interactions (Complete) data for Mercaptopurine (11 total), please visit the HSDB record page.